![molecular formula C18H22N4O2 B6132093 2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as OPDA and is a pyridazine derivative. The purpose of
Mecanismo De Acción
The mechanism of action of OPDA is not fully understood. However, research has shown that OPDA inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This inhibition leads to a reduction in inflammation. OPDA has also been shown to induce apoptosis in cancer cells. The exact mechanism of this induction is still under investigation.
Biochemical and Physiological Effects
OPDA has been shown to have several biochemical and physiological effects. Research has shown that OPDA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. OPDA has also been shown to induce apoptosis in cancer cells. Additionally, OPDA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OPDA in lab experiments is its anti-inflammatory properties. This makes it an ideal compound for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. Another advantage of using OPDA is its anticancer properties. This makes it an ideal compound for studying the mechanisms of cancer and developing new cancer treatments.
One limitation of using OPDA in lab experiments is its complex synthesis method. This makes it difficult to obtain in large quantities, which can limit its use in certain experiments. Another limitation of using OPDA is its potential toxicity. While OPDA has been shown to be relatively safe in animal models, its long-term effects on humans are not fully understood.
Direcciones Futuras
There are several future directions for research on OPDA. One direction is to further investigate its mechanism of action. This can lead to the development of new drugs that target the same pathways as OPDA. Another direction is to investigate its potential in treating other diseases such as cardiovascular disease and diabetes. Additionally, research can be conducted to optimize the synthesis method of OPDA, making it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of OPDA involves the reaction between 6-chloro-4-pyrrolidin-1-ylpyridazine-3-carboxylic acid ethyl ester and phenethylamine. This reaction leads to the formation of 2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide. The synthesis of OPDA is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
OPDA has been extensively studied for its potential applications in the field of medicine. Research has shown that OPDA has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. OPDA has also been shown to have anticancer properties and can be used to treat various types of cancer. Additionally, OPDA has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(15-7-3-2-4-8-15)20-17(23)13-22-18(24)11-16(12-19-22)21-9-5-6-10-21/h2-4,7-8,11-12,14H,5-6,9-10,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJLFSMIQELGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=C(C=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
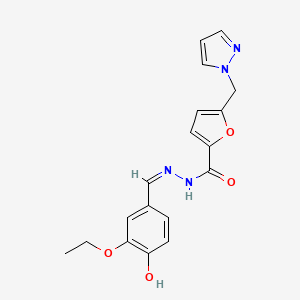
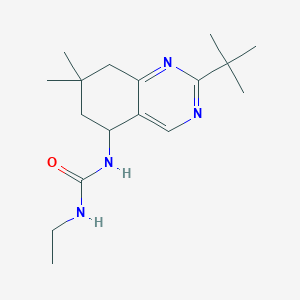
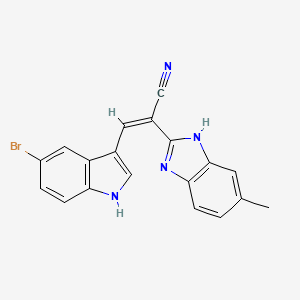
![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
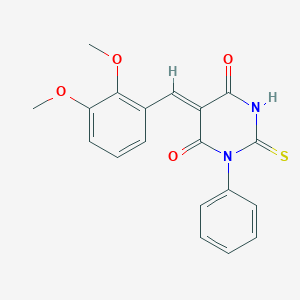
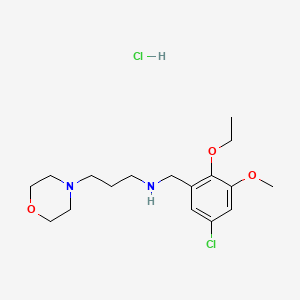
![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)
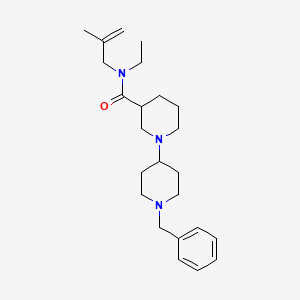
![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)